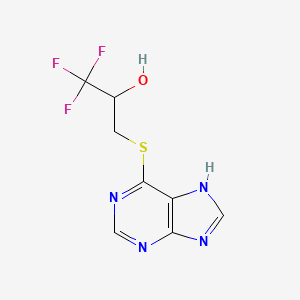
1,1,1-trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,1-trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol, commonly known as TFP, is a fluorinated alcohol that has gained significant attention in the scientific community due to its potential applications in various research fields. TFP is a versatile compound that can be synthesized using various methods, and its unique chemical properties make it an ideal candidate for use in scientific research.
Scientific Research Applications
Pummerer Reactions of Thiopyran Derivatives
A study by Siry et al. (2014) explored the Pummerer reactions of thiopyran derivatives, leading to the synthesis of trifluoro-methyl-substituted thiolanes with antiviral activity. This research demonstrates the potential of using trifluoromethyl groups in developing antiviral agents, highlighting a method that involves hydrolysis, acetylation, and radical desulfanylation reactions (Siry et al., 2014).
Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent
Yang et al. (2020) reported the design and synthesis of a hypervalent trifluoromethylthio-iodine(III) reagent, a versatile electrophilic reagent for the transfer of a trifluoromethylthio group. The study provides insights into the use of such compounds in synthetic chemistry, particularly in electrophilic substitution reactions (Yang et al., 2020).
Environmental Properties of Pentafluorosulfanyl Compounds
Jackson and Mabury (2009) investigated the environmental properties of pentafluorosulfanyl (SF5) functional groups, including physical properties and photodegradation. Their work contributes to understanding the environmental behavior of fluoroorganic compounds and their potential impacts (Jackson & Mabury, 2009).
properties
IUPAC Name |
1,1,1-trifluoro-3-(7H-purin-6-ylsulfanyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4OS/c9-8(10,11)4(16)1-17-7-5-6(13-2-12-5)14-3-15-7/h2-4,16H,1H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPMFUSBNXYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-3-(9H-purin-6-ylsulfanyl)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)
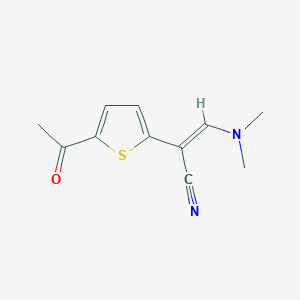

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)
![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)
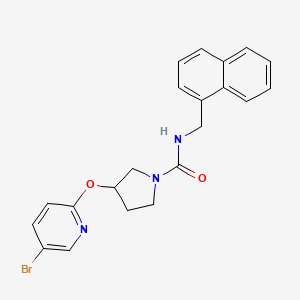
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{9-methyl-7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2671811.png)
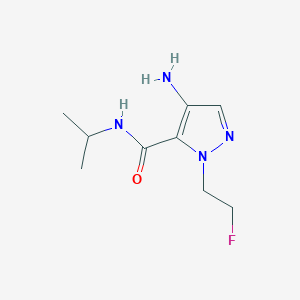
![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)
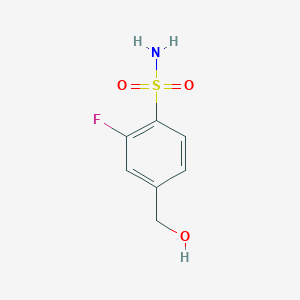

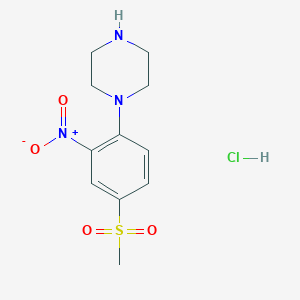
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)
